molecular formula C₂₇H₃₈N₂O₇ B1141203 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione CAS No. 169564-26-5

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione

Cat. No.: B1141203
CAS No.: 169564-26-5
M. Wt: 502.6
InChI Key:
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Description

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound is known for its role as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of other proteins. The inhibition of Hsp90 disrupts the function of several proteins that are essential for the growth and survival of cancer cells .

Scientific Research Applications

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione has several scientific research applications:

Preparation Methods

The synthesis of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione involves several steps, starting from geldanamycin. The key steps include the removal of the carbamoyl group and the introduction of an amino group at the 17th position. This can be achieved through a series of chemical reactions involving specific reagents and conditions. For example, the carbamoyl group can be removed using a strong base, and the amino group can be introduced using an amination reaction .

This may include the use of biocatalysts or engineered microbial strains to enhance yield and reduce production costs .

Chemical Reactions Analysis

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another.

Comparison with Similar Compounds

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione is similar to other geldanamycin derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other derivatives .

Properties

IUPAC Name

19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHAJOLMHIBHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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